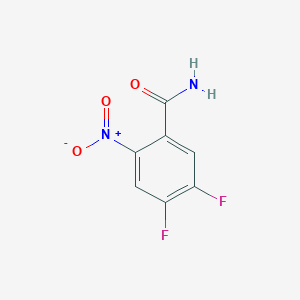

4,5-Difluoro-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Difluoro-2-nitrobenzamide is a chemical compound with the linear formula C7H4F2N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

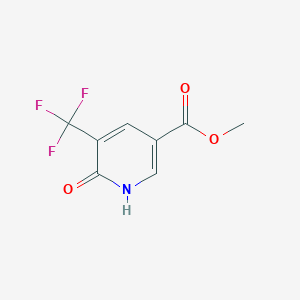

Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-2-nitrobenzamide is represented by the linear formula C7H4F2N2O3 . The average mass of the molecule is 202.118 Da and the monoisotopic mass is 230.050293 Da .Scientific Research Applications

Cocrystal Engineering :

- Research by Tothadi and Desiraju (2013) has shown the use of 4,5-Difluoro-2-nitrobenzamide in designing ternary cocrystals. These cocrystals utilize hydrogen bonds and halogen bonds, indicating the compound's utility in crystal engineering.

Molecular Dynamics Simulation :

- A study by Brela et al. (2012) focused on the Car-Parrinello simulation of the vibrational spectrum of a medium-strong hydrogen bond in 2-hydroxy-5-nitrobenzamide. This showcases the application of 4,5-Difluoro-2-nitrobenzamide derivatives in computational chemistry and spectroscopy.

Chemical Synthesis and Crystallography :

- Saha, Nangia, and Jaskólski (2005) conducted a study on crystal engineering with hydrogen and halogen bonds, involving 4-nitrobenzamide complexes. This research provides insights into the structural and chemical properties of these compounds.

Synthesis of Nanostructured Thin Films :

- Saeed et al. (2013) described the use of Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide for the deposition of nickel sulfide nanostructured thin films, highlighting its applications in materials science.

Solid-Phase Synthesis of Organic Molecules :

- Grimstrup and Zaragoza (2001) developed a method for solid-phase synthesis of highly substituted benzamides using 4,5-Difluoro-2-nitrobenzamide. This method is significant for the synthesis of complex organic molecules.

Reactions with Amines :

- Plater and Harrison (2023) explored substitution reactions of 1,2-difluoro-4,5-dinitrobenzene with amines, shedding light on its reactivity and potential in synthetic chemistry.

Safety and Hazards

4,5-Difluoro-2-nitrobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4,5-difluoro-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O3/c8-4-1-3(7(10)12)6(11(13)14)2-5(4)9/h1-2H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUFBXKVFBOGTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2588731.png)

![2-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2588743.png)

![4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2588745.png)

![5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2588749.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid](/img/structure/B2588753.png)

![[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis](/img/structure/B2588754.png)